Lucidenic acid N Lucidenic acid N Lucidenic acid N is a tetracyclic triterpenoid that is 25,26,27-trinorlanost-8-en-24-oic acid substituted by hydroxy groups at positions 3 and 7 and oxo groups at positions 11 and 15 respectively (the 3beta,5alpha,7beta stereoisomer). Isolated from the fruiting bodies of Ganoderma lucidum, it exhibits cytotoxicity against tumour cells. It has a role as a metabolite, an EC 3.1.1.8 (cholinesterase) inhibitor and an antineoplastic agent. It is a tetracyclic triterpenoid, a cyclic terpene ketone, a dioxo monocarboxylic acid and a secondary alcohol.
Lucidenic acid N is a natural product found in Bos taurus and Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.: 364622-33-3
VCID: VC21337623
InChI: InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1
SMILES: CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Molecular Formula: C27H40O6
Molecular Weight: 460.6 g/mol

Lucidenic acid N

CAS No.: 364622-33-3

Cat. No.: VC21337623

Molecular Formula: C27H40O6

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Lucidenic acid N - 364622-33-3

CAS No. 364622-33-3
Molecular Formula C27H40O6
Molecular Weight 460.6 g/mol
IUPAC Name (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1
Standard InChI Key YBGBNHHXOJXFNM-UQCMLMITSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
SMILES CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Canonical SMILES CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Melting Point 202-204°C

Chemical Structure and Properties

Molecular Structure

Lucidenic acid N is classified as a tetracyclic triterpenoid with the IUPAC name (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid . Structurally, it is a 25,26,27-trinorlanost-8-en-24-oic acid substituted by hydroxyl groups at positions 3 and 7, and oxo (keto) groups at positions 11 and 15 . The compound specifically exhibits the 3β,5α,7β stereochemical configuration, which is important for its biological activity.

The basic skeleton is derived from a lanostane structure with various functional group modifications that contribute to its unique properties. The presence of both hydroxyl and carbonyl groups in the molecule results in its classification as a cyclic terpene ketone, a dioxo monocarboxylic acid, and a secondary alcohol .

Structure-Activity Relationship

Research on triterpenoids has indicated that certain structural features are crucial for their biological activities. For instance, the hydroxyl group at C3 in the lanostane skeleton is associated with α-glucosidase inhibitory activity . Furthermore, the number and position of hydroxyl groups can significantly influence the compound's cytotoxicity, with an increase in hydroxyl groups generally leading to decreased cytotoxicity in triterpenoids .

In the case of lucidenic acid N, the specific arrangement of hydroxyl groups at positions 3 and 7, along with the oxo groups at positions 11 and 15, contributes to its unique pharmacological profile. These functional groups likely play a role in molecular recognition and binding to biological targets, influencing the compound's bioactivity and selectivity .

Natural Occurrence and Isolation

Natural Sources

Lucidenic acid N has been primarily isolated from the fruiting bodies of Ganoderma lucidum, a polypore mushroom that grows on hardwood trees . According to the PubChem database, this compound has also been reported in Bos taurus (cattle), although the fungal source remains the most significant and well-documented .

Ganoderma lucidum, known as "Reishi" in Japan or "Lingzhi" in China, has been used in traditional medicine for centuries. The mushroom accumulates various bioactive compounds, including polysaccharides, proteins, and triterpenoids like lucidenic acid N, which contribute to its medicinal properties .

Isolation Methods

The isolation of lucidenic acid N typically involves several chromatographic steps. In research studies, dried fruiting bodies of Ganoderma lucidum are first extracted with ethanol, and the extract is then partitioned between chloroform and water . The chloroform layer, containing the triterpenoid fraction, is further separated into acidic and neutral components.

The acidic fraction, containing lucidenic acids, is typically acidified to pH 3-4 with hydrochloric acid, resulting in a precipitate that is further purified using silica gel column chromatography with a chloroform-methanol solvent system . Additional purification steps may include semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation of individual lucidenic acids, including lucidenic acid N .

Final identification and structural confirmation are accomplished through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . These techniques provide essential data for determining the exact chemical structure and stereochemistry of the isolated compound.

Pharmacological Activities

Anti-Cancer Properties

One of the most significant pharmacological activities of lucidenic acid N is its cytotoxicity against tumor cells . Research has demonstrated that lucidenic acids, including lucidenic acid N, possess anti-invasive effects on human hepatoma carcinoma (HepG2) cells . In a study investigating triterpenoid components from a new Ganoderma lucidum strain (YK-02), lucidenic acid N and other lucidenic acids significantly inhibited phorbol 12-myristate 13-acetate (PMA)-induced matrix metalloproteinase-9 (MMP-9) activity and invasion of HepG2 cells at a concentration of 50 μM .

These findings suggest that lucidenic acid N may have potential as an anti-cancer agent, particularly against hepatocellular carcinoma. The inhibition of MMP-9, an enzyme involved in the degradation of extracellular matrix components, indicates that lucidenic acid N may interfere with cancer cell invasion and metastasis processes .

Enzymatic Inhibition

Lucidenic acid N has been identified as an inhibitor of cholinesterase (EC 3.1.1.8), suggesting potential applications in conditions where cholinesterase inhibition is beneficial, such as certain neurological disorders . This enzymatic inhibition represents another dimension of the compound's pharmacological profile, extending beyond its cytotoxic and anti-invasive properties.

ActivityTarget/ModelEffectReference
Anti-cancerHepG2 cellsInhibition of PMA-induced MMP-9 activity and cell invasion
Enzyme inhibitionCholinesterase (EC 3.1.1.8)Inhibition of enzyme activity
CytotoxicityTumor cellsGeneral cytotoxic effect

Research Developments and Future Perspectives

Current Research Status

Despite the identification of 22 types of lucidenic acids, research specifically focusing on lucidenic acid N and other lucidenic acids remains significantly less extensive compared to studies on ganoderic acids from the same fungal source . Most studies to date have been preliminary, focusing on isolation, structural characterization, and basic bioactivity screening.

Future Research Directions

Several areas warrant further investigation regarding lucidenic acid N:

  • Detailed studies on the molecular mechanisms underlying its anti-cancer and other biological activities

  • Investigation of potential synergistic effects with other bioactive compounds from Ganoderma lucidum

  • Development of semi-synthetic derivatives with enhanced bioactivity or improved pharmacokinetic properties

  • Clinical studies to evaluate safety, efficacy, and appropriate dosing for therapeutic applications

  • Exploration of sustainable production methods, including biotechnological approaches for compound synthesis

The current limitations in lucidenic acid research present both challenges and opportunities for scientists working in natural product chemistry, pharmacology, and medicinal chemistry fields . More in-depth studies with optimal designs are essential for the development of lucidenic acid N as a potential therapeutic agent, functional food ingredient, or nutraceutical .

ManufacturerProduct NumberProduct DescriptionQuantityPrice (USD)
ChemSceneCS-0027823Lucidenic acid LM11 mg$343
ChemSceneCS-0027823Lucidenic acid LM15 mg$1029
AvaChem3478Lucidenic acid LM12 mg$190
AvaChem3478Lucidenic acid LM15 mg$290

The relatively high prices reflect the challenges associated with isolating pure lucidenic acid N from natural sources, as well as its current status as a specialty research compound rather than a mass-produced chemical .

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